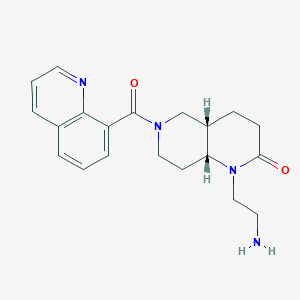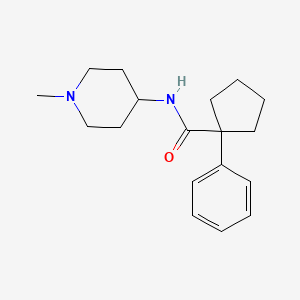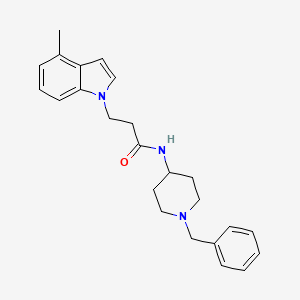![molecular formula C20H19BrN2O4 B5380037 N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine](/img/structure/B5380037.png)
N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine is a chemical compound that has gained considerable attention in scientific research. This compound is a derivative of alanine, an amino acid found in many proteins. The unique chemical structure of N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine has led to its use in various scientific applications, including drug development and biochemical research.
Wirkmechanismus
The mechanism of action of N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins, which may be responsible for its anticancer properties.
Biochemical and Physiological Effects:
N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body. N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine has also been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level, which makes it ideal for use in scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine. One area of research is the development of new anticancer drugs based on the chemical structure of this compound. Researchers are also interested in studying the mechanism of action of N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine in more detail to better understand its biochemical and physiological effects. Additionally, researchers are exploring ways to improve the solubility of N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine to make it more suitable for use in lab experiments.
Conclusion:
N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine is a unique compound that has gained considerable attention in scientific research. This compound has several advantages for use in lab experiments and has been used in drug development and biochemical research. The future directions for research involving N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine are promising, and further research is needed to fully understand the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-bromobenzaldehyde and 4-methylbenzoyl chloride with alanine. This reaction takes place in the presence of a catalyst and yields N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine as a product.
Wissenschaftliche Forschungsanwendungen
N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine has been widely used in scientific research due to its unique chemical properties. This compound has been used in drug development research, particularly in the development of anticancer drugs. Researchers have also used N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine in biochemical research to study the mechanism of action of certain enzymes and proteins.
Eigenschaften
IUPAC Name |
2-[[(E)-3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-12-6-8-15(9-7-12)18(24)23-17(19(25)22-13(2)20(26)27)11-14-4-3-5-16(21)10-14/h3-11,13H,1-2H3,(H,22,25)(H,23,24)(H,26,27)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMBVQRCLNQJBK-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379959.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5379964.png)
![methyl 3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5379971.png)

![ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate](/img/structure/B5379994.png)


![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-propyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5380011.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380032.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide](/img/structure/B5380048.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-hydroxypropyl)(methyl)amino]nicotinamide](/img/structure/B5380063.png)

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)